![molecular formula C10H12BNO3 B13140659 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B13140659.png)
3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide
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Overview
Description
3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide is a benzoxaborole-derived compound characterized by a bicyclic oxaborole core fused to a benzene ring, with a hydroxy group at the 1-position and a propanamide side chain at the 7-position. This structure confers unique physicochemical properties, including enhanced solubility and boron-mediated reactivity, which are exploited in medicinal chemistry for antifungal and antibacterial applications .
The compound has been extensively studied as a pharmacophore in hybrid antibiotics. For example, it has been conjugated to polyene antifungals like Amphotericin B (AmB) to improve antifungal activity while reducing cytotoxicity . Additionally, its derivatives have been incorporated into aminoglycosides such as kanamycin A to combat antibiotic-resistant bacterial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with activated (hetero)arylcarboxylic acids . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the acylation process. The overall yield of the reaction can vary significantly, ranging from 19% to 98%, depending on the specific reactants and conditions used .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the benzoxaborole ring can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them useful for diverse applications .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing more complex molecules.
Biology: It has shown potential as an antimicrobial agent, particularly against mycobacteria.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit leucyl-tRNA synthetase in mycobacteria, which is crucial for protein synthesis . This inhibition disrupts the bacterial protein synthesis pathway, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Modifications
Key Observations:
- Positional Isomerism : Derivatives with benzoxaborole substitution at the 6-position (e.g., Compounds 31–34 ) exhibit distinct reactivity compared to the 7-position propanamide variant, likely due to steric and electronic differences.
- Side Chain Flexibility : The propanamide group in the target compound enables versatile conjugation (e.g., to AmB or kanamycin), whereas sulfonamide (Compound 12 ) or benzyloxy (Compound 31 ) derivatives lack this adaptability.
Table 2: Antifungal Activity of Benzoxaborole-Polyene Hybrids
Key Findings:
- The target compound’s AmB conjugate (9 ) retains potent antifungal activity (MICs comparable to AmB) but exhibits significantly reduced cytotoxicity (IC50 >100 µM vs. AmB’s 1–10 µM) .
- Sulfonyl derivatives (e.g., Compound 5 ) show moderate activity but higher cytotoxicity, suggesting the propanamide side chain is critical for safety .
Table 3: Antibacterial Performance of Kanamycin Hybrids
Key Insights:
- The benzoxaborole-propanamide moiety in Compound 10 disrupts bacterial resistance mechanisms, likely through boron-mediated enzyme inhibition .
- Synthetic challenges include moderate yields (45%) due to multi-step conjugation requiring Pd/C catalysis and acidic conditions .
Physicochemical and Analytical Data
Table 4: NMR and MS Data for Selected Derivatives
Notes:
- The target compound’s precursor (3-(1-hydroxybenzo[c][1,2]oxaborol-7-yl)propanoic acid) shows characteristic boron-associated shifts at δ 7.9–7.2 ppm .
Biological Activity
3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and antimicrobial treatment. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C10H13BN2O5S
- Molecular Weight : 284.10 g/mol
- CAS Number : 1268335-84-7
- Structure : The compound features a boron-containing heterocycle, which is crucial for its biological activity.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets in cells:
- Inhibition of Protein Kinases : Preliminary studies suggest that this compound may act as a modulator of protein kinases involved in cancer cell proliferation.
- Antimicrobial Activity : The compound has shown promise against various bacterial strains, indicating a potential role as an antimicrobial agent.
- Induction of Apoptosis : Research indicates that it may promote programmed cell death in cancer cells through oxidative stress mechanisms.
Antimicrobial Activity
The compound has been evaluated for its antimycobacterial properties against Mycobacterium tuberculosis and other strains. The minimum inhibitory concentration (MIC) values were assessed using microplate Alamar Blue assay (MABA). Notably:
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Compound A | 12.14 | Mtb H37Rv |
Compound B | 49.20 | Mtb H37Ra |
Compound C | 155.26 | M. smegmatis |
These results indicate that the compound exhibits promising activity against multi-drug-resistant strains .
Case Study 1: Anticancer Efficacy
In vitro studies conducted on breast cancer cell lines demonstrated that compounds structurally related to this compound significantly inhibited cell proliferation. The mechanism was linked to increased reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .
Case Study 2: Antimicrobial Activity Against MDR Strains
A recent evaluation of antimycobacterial activity highlighted that derivatives similar to this compound maintained efficacy against MDR strains of Mtb. The observed MIC values indicated that these compounds could serve as alternatives to traditional therapies .
Properties
Molecular Formula |
C10H12BNO3 |
---|---|
Molecular Weight |
205.02 g/mol |
IUPAC Name |
3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanamide |
InChI |
InChI=1S/C10H12BNO3/c12-9(13)5-4-7-2-1-3-8-6-15-11(14)10(7)8/h1-3,14H,4-6H2,(H2,12,13) |
InChI Key |
PDPFDHCTBXOPQT-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC=C2CCC(=O)N)O |
Origin of Product |
United States |
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